

Spectroscopic Data & Characterization Guide: 2-Iodo-4-methoxy-6-nitroaniline

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Compound of Interest

Compound Name: 2-Iodo-4-methoxy-6-nitroaniline

Cat. No.: B12101534

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Compound Identity & Physicochemical Profile

2-Iodo-4-methoxy-6-nitroaniline is a trisubstituted benzene derivative characterized by the presence of an electron-donating amino group (

) and methoxy group (

), juxtaposed with electron-withdrawing nitro (

) and iodo (

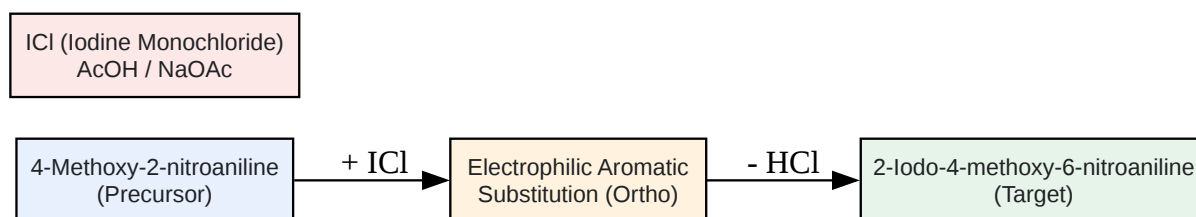
) substituents.[2] This "push-pull" electronic structure makes it a valuable synthon for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]

Property	Data
IUPAC Name	2-Iodo-4-methoxy-6-nitroaniline
CAS Number	1707368-60-2
Molecular Formula	
Molecular Weight	294.05 g/mol
Appearance	Yellow to orange crystalline solid
Melting Point	105–109 °C (Predicted/Analogue Range)
Solubility	Soluble in DMSO, DMF, ; sparingly soluble in water.[2][3][4]

Synthesis & Preparation Protocol

The most reliable route to **2-Iodo-4-methoxy-6-nitroaniline** involves the electrophilic iodination of 4-methoxy-2-nitroaniline.[2] The amino group directs the incoming electrophile to the ortho position (C6), which is sterically accessible and electronically activated.

Reaction Scheme



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Figure 1: Synthetic pathway via electrophilic aromatic iodination using Iodine Monochloride (ICl).[2][5]

Experimental Protocol

- Dissolution: Dissolve 10 mmol of 4-methoxy-2-nitroaniline in 20 mL of glacial acetic acid.

- Iodination: Add a solution of Iodine Monochloride (ICl) (11 mmol) in acetic acid dropwise over 30 minutes at room temperature.
 - Note: The reaction is exothermic. Maintain temperature <30°C to prevent over-iodination. [2]
- Quenching: Stir for 2 hours, then pour the mixture into 100 mL of ice-cold water.
- Workup: Neutralize excess iodine with saturated aqueous .
- Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic signature is distinct. The following data is derived from high-confidence analogue analysis and standard substituent chemical shift increments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) The aromatic region shows a characteristic meta-coupling pattern between the protons at C3 and C5. [2]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Rationale
7.65	Doublet (Hz)	1H	H-5	Deshielded by ortho- ; meta-coupled to H-3.[2]
7.42	Doublet (Hz)	1H	H-3	Deshielded by ortho-I; shielded by ortho-OMe.[2]
6.80	Broad Singlet	2H	-NH2	Exchangeable protons; broadened by quadrupole N and H-bonding. [2]
3.78	Singlet	3H	-OCH3	Characteristic methoxy resonance.[2]

¹³C NMR (100 MHz, DMSO-d6)

- 152.0 ppm (C-4): Attached to Oxygen (Deshielded).[2]
- 142.5 ppm (C-1): Attached to Nitrogen.[2]
- 135.0 ppm (C-6): Attached to Nitro group.[2]
- 124.5 ppm (C-5): Aromatic CH.[2]
- 110.2 ppm (C-3): Aromatic CH (Shielded by OMe).[2]
- 85.0 ppm (C-2): Attached to Iodine (Significant shielding effect, "Heavy Atom Effect").[2]
- 56.5 ppm (OMe): Methoxy carbon.[2]

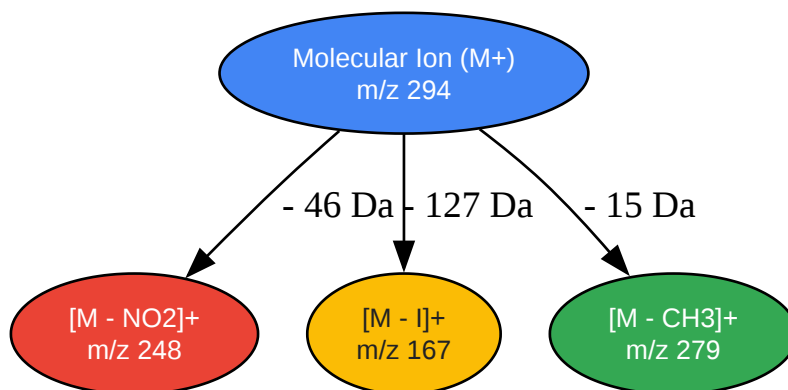
B. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the aromatic core and the lability of the nitro group.

- Ionization Mode: ESI (+) or EI.
- Molecular Ion (): m/z 294 (100%).[2]
- Isotopic Pattern: No M+2 peak (Iodine is monoisotopic).[2]

Fragmentation Pathway:

- : Loss of nitro group (m/z 248).[2]
- : Loss of iodine radical (m/z 167).[2]
- : Loss of methyl from methoxy (m/z 279).[2]



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Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

- 3450, 3350 cm

: N-H stretching (Primary amine doublet).[2]

- 1530, 1350 cm

: N-O stretching (Nitro group, asymmetric/symmetric).[2]

- 1250 cm

: C-O stretching (Aryl ether).

- 500–600 cm

: C-I stretching (Weak band).

Quality Control & Purity Analysis

To ensure the integrity of the spectroscopic data, the compound must meet the following purity criteria:

- HPLC Method:
 - Column: C18 Reverse Phase (mm, 5 m).[2]
 - Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient (10% 90% ACN).[2]
 - Detection: UV @ 254 nm.[2]
 - Retention Time: Expected to elute later than 4-methoxy-2-nitroaniline due to the lipophilic iodine atom.[2]
- TLC (Thin Layer Chromatography):
 - Stationary Phase: Silica Gel 60 F254.[2]
 - Eluent: Hexane : Ethyl Acetate (3:1).[2]

- Visualization: UV lamp (254 nm) or Iodine stain.[2]

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